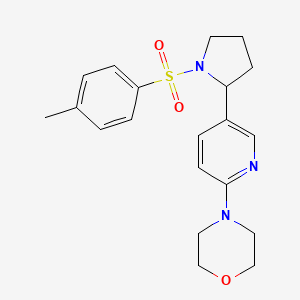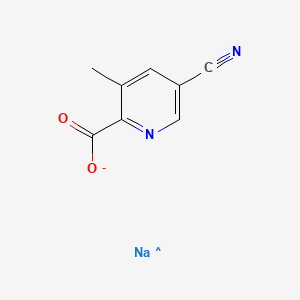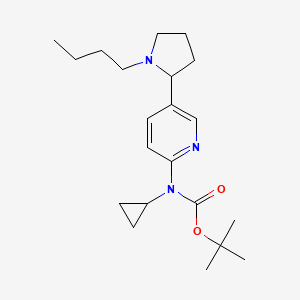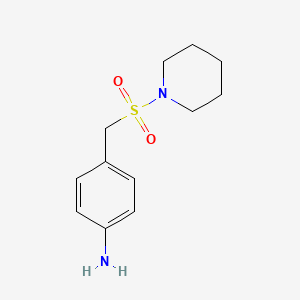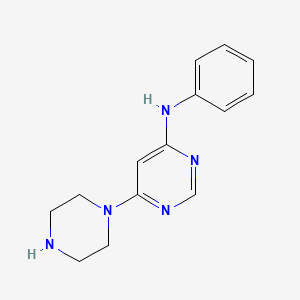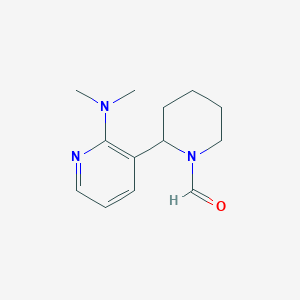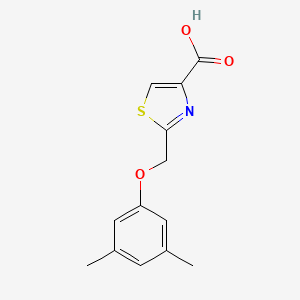
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a carboxylic acid group and a phenoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives are treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiazole ring and the phenoxy methyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, nitro compounds, and sulfonated compounds.
科学的研究の応用
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions in biological systems.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The phenoxy methyl group and the carboxylic acid group can also contribute to the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
2-((3,5-Dimethylphenoxy)methyl)thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position of the thiazole ring.
2-((3,5-Dimethylphenoxy)methyl)benzothiazole-4-carboxylic acid: Contains a benzothiazole ring instead of a thiazole ring.
2-((3,5-Dimethylphenoxy)methyl)imidazole-4-carboxylic acid: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of the thiazole ring with the phenoxy methyl group and the carboxylic acid group provides a versatile scaffold for the development of new compounds with tailored properties for various applications.
特性
分子式 |
C13H13NO3S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
2-[(3,5-dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8-3-9(2)5-10(4-8)17-6-12-14-11(7-18-12)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChIキー |
VDLCZBWZFDQZHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=CS2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


